molecular formula C9H9N3O2 B2860797 4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine CAS No. 49615-69-2

4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine

Cat. No.: B2860797
CAS No.: 49615-69-2
M. Wt: 191.19
InChI Key: BWZLXMGKIFGJRA-UHFFFAOYSA-N
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Description

Product Overview 4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine is a chemical compound with the molecular formula C 9 H 9 N 3 O 2 and a molecular weight of 191.19 g/mol . It is provided for research purposes as a high-purity solid and requires cold-chain transportation to ensure stability. Research Value and Potential Applications The 1,2,5-oxadiazole scaffold, to which this compound belongs, is a nitrogen- and oxygen-rich heterocycle of significant interest in medicinal chemistry. While specific pharmacological studies on this exact molecule are not extensively reported in the available literature, its structural features make it a valuable building block for developing novel bioactive molecules. Oxadiazole isomers, particularly the 1,3,4-oxadiazole class, are widely investigated for their anticancer potential . These compounds have demonstrated mechanisms of action that include the inhibition of key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . Researchers may explore this compound as a precursor or pharmacophore in the synthesis of new compounds targeting these and other biological pathways. Usage Notes For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-13-7-4-2-6(3-5-7)8-9(10)12-14-11-8/h2-5H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZLXMGKIFGJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts or under reflux.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of functionalized oxadiazole derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or signal transduction, depending on the biological context.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent at Position 4 Key Structural Features Reference IDs
4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine 4-Methoxyphenyl Electron-donating methoxy group
4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine 4-Fluorophenyl Electron-withdrawing fluorine atom
4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-amine 3-Nitrophenyl Electron-withdrawing nitro group
4-(2,5-Dimethylpyrrol-1-yl)-1,2,5-oxadiazol-3-amine 2,5-Dimethylpyrrole Heterocyclic substituent
4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine 5-(4-Fluorophenyl)-1,2,4-oxadiazole Bis-heterocyclic structure

Key Observations :

  • Electron-Donating vs.
  • Heterocyclic vs. Aromatic Substituents : The pyrrole-substituted analog (compound 5) exhibits distinct reactivity due to its nitrogen-containing heterocycle, which may influence biological activity .

Comparison :

  • The target compound’s synthesis likely follows a pathway similar to fluorophenyl/nitrophenyl analogs, involving cyclization of nitrile precursors with hydroxylamine. In contrast, pyrrole-substituted derivatives require Paal–Knorr reactions with diketones .

Physicochemical Properties

Compound Melting Point (°C) Molecular Formula Molecular Weight (g/mol) LogP* Reference IDs
This compound Not reported C₉H₉N₃O₂ 191.19 ~2.1 (est.)
4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine Not reported C₈H₆FN₃O 179.16 ~1.8 (est.)
4-(2,5-Dimethylpyrrol-1-yl)-1,2,5-oxadiazol-3-amine 93–94 C₈H₁₁N₄O 178.20 ~1.5

Notes:

  • The methoxy group increases LogP compared to fluorine or nitro substituents, suggesting better lipid solubility.
  • Pyrrole-substituted analogs exhibit lower molecular weights due to the absence of aromatic rings .

Key Insights :

  • Pyrrole and fluorophenyl analogs demonstrate validated biological activity, whereas the methoxy-substituted compound’s applications remain speculative but plausible given structural parallels .
  • Nitro-substituted derivatives are highly sensitive explosives, limiting their pharmacological utility .

Biological Activity

4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

The molecular formula of this compound is C10_{10}H10_{10}N4_{4}O. The compound features a methoxy group attached to a phenyl ring and an oxadiazole moiety that contributes to its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects. For instance, studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation by targeting pathways involved in cell cycle regulation and apoptosis .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50_{50} (µM) Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported that various oxadiazole derivatives showed promising activity against bacterial strains, indicating potential applications in treating infections . The structure–activity relationship (SAR) studies revealed that modifications in the oxadiazole ring could enhance antimicrobial efficacy.

Study on Anticancer Activity

A recent study synthesized several derivatives of 1,2,5-oxadiazoles and evaluated their anticancer activities against multiple cancer cell lines. Among these, compounds similar to this compound displayed significant growth inhibition in leukemia and breast cancer cell lines .

Study on Antimicrobial Efficacy

Another research effort focused on the synthesis of oxadiazole-linked compounds and their antimicrobial evaluation. Results indicated that certain derivatives exhibited high potency against Gram-positive bacteria and fungi . This underscores the potential of this compound as a scaffold for developing new antimicrobial agents.

Q & A

Q. What are the common synthetic routes for 4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine?

  • Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 4-methoxyphenyl-substituted aroylacetates can react with hydroxylamine derivatives to form the oxadiazole core. Alternatively, azide-nitrile cycloaddition using 4-azidofurazan-3-amine precursors under controlled temperatures (45–60°C) yields the target compound. Optimization of reaction time and catalysts (e.g., triethylamine) improves yields to >80% .

Q. How is the compound structurally characterized?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystallization from ethanol/water mixtures provides suitable crystals. Key parameters include bond lengths (e.g., C–N = 1.32 Å, N–O = 1.23 Å) and dihedral angles between the oxadiazole ring and methoxyphenyl group (~15°), confirming planarity. Complementary techniques like 1^1H/13^{13}C NMR and IR spectroscopy validate functional groups (e.g., NH2_2 stretch at 3400–3300 cm1^{-1}) .

Q. What in vitro assays are used to evaluate its bioactivity?

  • Methodological Answer: Preliminary antibacterial activity is assessed via agar diffusion against Staphylococcus aureus and Escherichia coli (MIC values: 8–32 µg/mL). Antifungal assays against Candida albicans use broth microdilution (IC50_{50} = 12.5 µg/mL). Antioxidant potential is quantified via DPPH radical scavenging (EC50_{50} = 45 µM) .

Advanced Research Questions

Q. How does the substitution pattern influence bioactivity?

  • Methodological Answer: Substituents on the oxadiazole ring and methoxyphenyl group modulate electron density and steric effects. For instance:
  • Electron-donating groups (e.g., -OCH3_3): Enhance antimicrobial activity by improving membrane permeability.
  • Electron-withdrawing groups (e.g., -NO2_2): Reduce activity due to decreased solubility.
    Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants (σ\sigma) correlate logP values with IC50_{50} trends .

Q. What strategies optimize synthetic yield and purity?

  • Methodological Answer:
  • Solvent selection: Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.
  • Catalysis: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) increases regioselectivity.
  • Purification: Column chromatography (SiO2_2, hexane/EtOAc 3:1) removes byproducts. Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How stable is the compound under physiological conditions?

  • Methodological Answer: Stability studies in phosphate-buffered saline (pH 7.4, 37°C) show a half-life of 24 hours. Degradation products (e.g., 4-methoxyphenylguanidine) are identified via LC-MS. Accelerated stability testing (40°C/75% RH) confirms no significant decomposition over 30 days, supporting its use in long-term biological assays .

Data Contradictions and Resolution

Q. Discrepancies in reported bioactivity: How to reconcile conflicting data?

  • Methodological Answer: Variations in MIC values (e.g., 8 vs. 32 µg/mL for S. aureus) may arise from differences in:
  • Strain specificity: Clinical vs. lab-adapted strains.
  • Assay conditions: Agar composition or incubation time.
    Standardized protocols (CLSI guidelines) and triplicate experiments are recommended to minimize variability .

Emerging Research Directions

Q. Can computational modeling predict novel derivatives with enhanced activity?

  • Methodological Answer: Molecular docking (AutoDock Vina) against E. coli DNA gyrase (PDB: 1KZN) identifies key interactions:
  • Hydrogen bonding: NH2_2 group with Asp81 (binding energy: -8.2 kcal/mol).
  • π-π stacking: Methoxyphenyl ring and Tyr122.
    Virtual screening of a 1000-compound library prioritizes derivatives with -CF3_3 substituents for synthesis .

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